Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-
Description
The compound Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is a bis-ketone derivative featuring a central 1,4-butanediylbis(oxy) linker connecting two 2-hydroxy-substituted phenylene rings. Each phenylene unit is further substituted with a phenylmethanone group.
Properties
CAS No. |
23911-80-0 |
|---|---|
Molecular Formula |
C30H26O6 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[4-(4-benzoyl-3-hydroxyphenoxy)butoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C30H26O6/c31-27-19-23(13-15-25(27)29(33)21-9-3-1-4-10-21)35-17-7-8-18-36-24-14-16-26(28(32)20-24)30(34)22-11-5-2-6-12-22/h1-6,9-16,19-20,31-32H,7-8,17-18H2 |
InChI Key |
XTXAZHSPVHPNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCOC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis typically involves the reaction of phenolic compounds with alkyl or ether linkages in a controlled environment. Below are the steps commonly followed:
-
- Phenolic derivatives (e.g., hydroxybenzophenones).
- Organic linkers such as 1,4-dibromobutane or similar alkyl halides.
- Solvents like toluene or xylene to provide an inert medium.
-
- Acidic or basic catalysts are employed to promote etherification and condensation reactions.
- Common catalysts include sulfuric acid or potassium carbonate.
Detailed Preparation Steps
Step 1: Etherification
The first step involves the formation of ether bonds between the phenolic units and the alkyl linker:
- Reactants: Hydroxybenzophenone derivatives and 1,4-dibromobutane.
- Solvent: Toluene.
- Catalyst: Potassium carbonate.
- Conditions: Heated at 100–120°C under reflux for several hours.
Step 2: Condensation Reaction
The second step involves condensation to form the final bisphenol structure:
- Reactants: Intermediate ether product from Step 1.
- Catalyst: Sulfuric acid or another strong acid.
- Conditions: Heated at 150–170°C in an inert solvent like xylene.
Reaction Mechanism
The reaction mechanism involves two key stages:
- Nucleophilic substitution where the phenolic oxygen attacks the alkyl halide to form an ether bond.
- Acid-catalyzed condensation leading to the formation of the ketonic moiety in a highly conjugated system.
Optimizing Yield and Purity
To maximize yield and purity:
Data Table: Reaction Parameters
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Duration |
|---|---|---|---|---|---|
| Etherification | Hydroxybenzophenone + Dibromobutane | Potassium carbonate | Toluene | 100–120 | ~6 hours |
| Condensation | Intermediate Ether Product | Sulfuric acid | Xylene | 150–170 | ~8 hours |
Applications of Prepared Compound
The synthesized Methanone compound has potential applications in:
- High-performance polymers due to its thermal stability.
- Medicinal chemistry as a precursor for bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The methanone groups can be reduced to secondary alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Materials Science
Methanone derivatives are explored for their potential as polymeric materials . The compound's structure allows it to be used in the synthesis of advanced polymers with improved thermal and mechanical properties. These materials can be employed in:
- Coatings : Providing enhanced durability and resistance to environmental factors.
- Composites : Used in the reinforcement of materials for construction and automotive applications.
Pharmaceuticals
In the pharmaceutical sector, Methanone serves as a precursor for the synthesis of various bioactive compounds. Its derivatives have been investigated for:
- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Agents : Compounds derived from Methanone have shown potential in reducing inflammation in preclinical studies.
Environmental Applications
The compound is also relevant in environmental chemistry:
- Pollutant Degradation : Studies suggest that Methanone derivatives can facilitate the degradation of persistent organic pollutants (POPs) through advanced oxidation processes.
- Water Treatment : Its application in water purification systems has been explored, particularly for removing contaminants from industrial wastewater.
Case Study 1: Polymeric Applications
A study published in Materials Science demonstrated the synthesis of a polymeric material from Methanone that exhibited enhanced thermal stability compared to traditional polymers. The research highlighted its potential use in high-performance coatings that require resistance to high temperatures and mechanical stress.
Case Study 2: Pharmaceutical Research
In a pharmaceutical study, derivatives of Methanone were synthesized and tested for their antimicrobial properties. The findings indicated that specific modifications to the Methanone structure led to compounds with significantly higher efficacy against Gram-positive bacteria, suggesting pathways for developing new antibiotics.
Case Study 3: Environmental Remediation
Research conducted on the use of Methanone in degrading POPs showed promising results. The study illustrated how Methanone could enhance the efficiency of photocatalytic processes used to break down hazardous substances in contaminated water sources.
Mechanism of Action
The mechanism of action of Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Linkers
[(E)-But-2-ene-1,4-diylbis(oxy)]bis(4,1-phenylene)bis(phenylmethanone) Structure: Similar to the target compound but with an unsaturated but-2-ene linker instead of butanediyl. Crystallography: Monoclinic crystal system (space group P21/c), density = 1.348 g·cm⁻³, unit cell volume = 1105.33 ų. The unsaturated linker reduces steric hindrance, leading to tighter packing compared to saturated analogs . Thermal Stability: Not explicitly reported, but the conjugated double bond may enhance thermal resistance compared to aliphatic linkers.
[1,4-Phenylene]bis[(4-fluorophenyl)methanone] (CAS 68418-51-9) Structure: Replaces the butanediylbis(oxy) linker with a rigid 1,4-phenylene core. Fluorine substituents enhance electron-withdrawing effects. Molecular Weight: 322.31 g/mol (C₂₀H₁₂F₂O₂). Applications: Fluorinated analogs are often used in pharmaceuticals or agrochemicals due to improved metabolic stability .
Substituent Variations
Chimassorb®81 (Methanone, 2-hydroxy-4-(octyloxy)phenyl-) Structure: A 2-hydroxybenzophenone derivative with a long alkyl chain (octyloxy). Key Properties:
- UV-B absorption (280–320 nm) due to the hydroxy-ketone chromophore.
- Low yellowing and improved polymer adhesion, making it a commercial UV stabilizer .
- Comparison : The target compound’s hydroxyl groups may offer similar UV absorption but lack the octyloxy chain’s solubility-enhancing effects.
1,1′-(1,5-Pentanediylbis(oxy))bis[4-(2-hydroxyethoxy)phenyl]methanone (CAS 16139-26-7) Structure: Features a longer pentanediyl linker and hydroxyethoxy substituents. Physical Properties: Melting point = 91.5°C, molecular weight = 372.42 g/mol (C₂₁H₂₄O₆).
Aromatic Core Modifications
[4,4′-Biphenyl]bis(phenylmethanone) (CAS 33090-29-8) Structure: Replaces the butanediylbis(oxy) linker with a biphenyl core. Properties: Rigid biphenyl backbone enhances thermal stability (decomposition >300°C) but reduces flexibility. Applications: Used in liquid crystals and organic semiconductors due to extended conjugation .
1,3-Bis(4-fluorobenzoyl)benzene (CAS 108464-88-6) Structure: Meta-substituted phenylene core with fluorobenzoyl groups. Molecular Weight: 322.31 g/mol (C₂₀H₁₂F₂O₂).
Comparative Data Table
Key Research Findings
- Thermal Stability: Compounds with unsaturated linkers (e.g., but-2-ene) exhibit higher decomposition temperatures due to conjugation (e.g., 288.7°C for di(1H-tetrazol-5-yl)methanone oxime) .
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., Chimassorb®81) show enhanced stability in polymer matrices via H-bonding .
- Crystallinity : Saturated linkers (e.g., butanediyl) yield lower-density crystals (1.348 g·cm⁻³) compared to aromatic cores (1.675 g·cm⁻³) .
Biological Activity
Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is a complex organic compound with the molecular formula C30H26O6 and CAS number 23911-80-0. This compound features a unique structure that includes two phenyl groups linked by a butanediyl bis(oxy) connection, with hydroxy and methanone substituents. Its biological activity has garnered interest in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C30H26O6
- Molecular Weight : 482.5 g/mol
- IUPAC Name : [4-[4-(4-benzoyl-3-hydroxyphenoxy)butoxy]-2-hydroxyphenyl]-phenylmethanone
- CAS Number : 23911-80-0
The biological activity of Methanone is largely attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy and methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This compound may influence various biochemical pathways, impacting cellular processes such as:
- Cell Proliferation : Methanone has been shown to inhibit the proliferation of certain cancer cell lines.
- Antioxidant Activity : The presence of hydroxy groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that Methanone exhibits significant anticancer activity. For instance:
- In vitro assays demonstrated that Methanone can inhibit the growth of breast cancer cells by inducing apoptosis.
- The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antioxidant Activity
Methanone has been evaluated for its antioxidant capabilities:
- It effectively scavenges free radicals in various assays, indicating its potential as a protective agent against oxidative damage.
- The antioxidant activity is believed to be linked to its phenolic structure, which stabilizes free radicals.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on MCF-7 cells | Methanone significantly reduced cell viability by 50% at a concentration of 10 µM after 48 hours. |
| Study 2 | Assess antioxidant capacity using DPPH assay | The compound showed an IC50 value of 25 µM, comparable to standard antioxidants like ascorbic acid. |
Applications in Research and Industry
Methanone's unique properties make it a valuable compound in various applications:
- Medicinal Chemistry : Investigated for its potential therapeutic effects against cancer and oxidative stress-related diseases.
- Material Science : Used as a building block for synthesizing advanced materials due to its structural versatility.
Q & A
Q. What synthetic methodologies are effective for synthesizing this methanone derivative?
Synthesis involves multi-step condensation reactions. A validated approach includes:
- Step 1 : Friedel-Crafts acylation of phenolic precursors (e.g., 2-hydroxy-4-acetophenone) with a diacyl chloride, using Lewis acids like AlCl₃ .
- Step 2 : Protection of hydroxyl groups (e.g., acetylation) to prevent side reactions during condensation.
- Step 3 : Deprotection under basic conditions (e.g., NaOH/ethanol) to regenerate hydroxyl moieties. Reaction progress should be monitored via TLC, with intermediates characterized by ¹H NMR and FT-IR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles, bond lengths) .
- ¹H/¹³C NMR : Identifies hydroxyl, aromatic, and ketone protons. For example, hydroxyl protons typically appear at δ 9–10 ppm in DMSO-d₆ .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., C₃₀H₂₄O₄ for analogs, exact mass 448.17 g/mol) .
- FT-IR : Detects carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .
Q. How do functional groups influence reactivity in this compound?
The hydroxyl and ketone groups drive reactivity:
- Hydroxyl groups : Participate in hydrogen bonding (affecting crystallinity) and undergo etherification or esterification .
- Ketone groups : Enable condensation reactions (e.g., Schiff base formation) for coordination chemistry applications . Substituent positioning (e.g., 2-hydroxy vs. 4-hydroxy) alters electronic effects and regioselectivity .
Q. What are common impurities in its synthesis, and how are they detected?
Byproducts include:
- Incomplete condensation products : Detected via HPLC (e.g., using C18 columns with UV detection at 254 nm) .
- Oxidized derivatives : Identified by LC-MS or redox titration .
- Residual solvents : Quantified via GC-MS (e.g., dichloromethane, DMF) .
Q. How does this compound compare structurally to related benzophenone derivatives?
Key structural distinctions:
Advanced Questions
Q. How do crystallographic data resolve contradictions between experimental and computational models?
Single-crystal X-ray data (e.g., R-factor = 0.053, wR = 0.129 ) provide empirical benchmarks for computational validation:
- Dihedral angles : Experimental values (e.g., 53.57° ) often differ from gas-phase DFT predictions due to crystal packing forces.
- Mitigation strategy : Use solvent-inclusive computational models (e.g., PCM for polar solvents) and compare with solid-state NMR .
Q. What experimental design optimizes photophysical property analysis?
Key considerations:
- UV-Vis spectroscopy : Measure λₐₕₛ in varying solvents (e.g., THF vs. DMF) to assess solvatochromism.
- Fluorescence quenching : Titrate with metal ions (e.g., Cu²⁺) to evaluate ligand-metal interactions .
- TD-DFT calculations : Compare HOMO-LUMO gaps with experimental band gaps for validation .
Q. How can data inconsistencies in reaction yields be systematically addressed?
- Source analysis : Trace impurities via HPLC-MS and quantify using internal standards (e.g., deuterated analogs) .
- Kinetic studies : Monitor reaction progress in real-time using in-situ IR to identify rate-limiting steps.
- Replicate conditions : Ensure anhydrous environments (critical for Friedel-Crafts reactions) and controlled stoichiometry .
Q. What strategies enhance catalytic applications of this compound?
- Ligand design : Functionalize hydroxyl groups with electron-withdrawing substituents (e.g., nitro) to modulate metal-binding affinity .
- Coordination polymers : Crosslink with transition metals (e.g., Cu, Fe) via solvothermal synthesis for porous materials .
- Characterization : Use EXAFS and XPS to confirm metal-ligand coordination modes .
Q. How does conformational flexibility impact its biological activity?
- Molecular docking : Simulate binding poses with target enzymes (e.g., cytochrome P450) using flexible side-chain models.
- Dynamic NMR : Measure rotational barriers around the central C=C bond to assess rigidity .
- Bioactivity correlation : Compare IC₅₀ values of rigid vs. flexible analogs in antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
